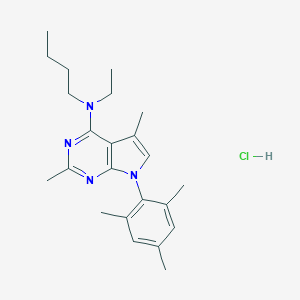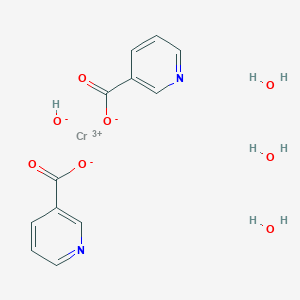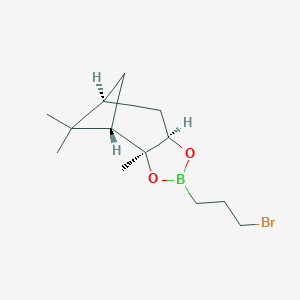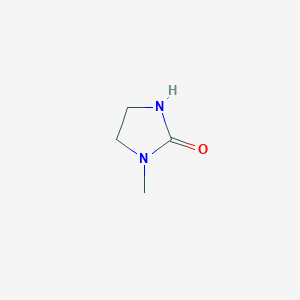
CP 154526
Vue d'ensemble
Description
CP 154526 is a potent and selective non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRH1). It was developed by Pfizer and has been extensively studied for its potential therapeutic applications in various central nervous system disorders, including anxiety, depression, and substance abuse .
Applications De Recherche Scientifique
CP 154526 has been widely used in scientific research due to its selective antagonism of the CRH1 receptor. Some of its key applications include:
Neuroscience Research: This compound is used to study the role of CRH1 receptors in stress-related disorders, including anxiety and depression.
Substance Abuse Studies: It has been investigated for its potential to reduce stress-induced relapse in substance abuse disorders, particularly in cocaine and heroin addiction.
Behavioral Studies: This compound is used in various animal models to study its effects on behavior, including anxiety-like and depressive-like behaviors.
Mécanisme D'action
CP 154526 exerts its effects by selectively binding to and antagonizing the CRH1 receptor. This receptor is involved in the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress. By blocking the CRH1 receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH) and subsequent glucocorticoid release from the adrenal glands. This results in reduced stress-induced physiological and behavioral responses .
Analyse Biochimique
Biochemical Properties
CP 154526 Hydrochloride is known to block CRF-induced adenylate cyclase activation . It interacts with CRF1 receptors, with Ki values of 2.7 nM for CRF1 and >10000 nM for CRF2 receptors . This indicates a high degree of selectivity for the CRF1 receptor. The nature of these interactions involves the binding of this compound Hydrochloride to the CRF1 receptor, thereby inhibiting the activation of adenylate cyclase .
Cellular Effects
This compound Hydrochloride has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis by CRF . This suggests that it can influence cell function by modulating cell signaling pathways associated with the HPA axis. It also antagonizes CRF- and stress-induced neuroendocrine, neurochemical, electrophysiological, and behavioral effects .
Molecular Mechanism
The molecular mechanism of action of this compound Hydrochloride involves its binding to the CRF1 receptor, which leads to the inhibition of adenylate cyclase activation . This prevents the conversion of ATP to cyclic AMP, thereby reducing the intracellular levels of cyclic AMP. This can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound Hydrochloride has been shown to have long-term effects on cellular function. For example, it has been demonstrated to decrease immobility time in the forced swim test in a rat model of depressive-like behavior when administered at a dose of 10 mg/kg, twice per day for 14 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound Hydrochloride have been shown to vary with different dosages. For instance, it has been found to increase the time spent in the open arms of the elevated plus maze in rats when administered at a dose of 1 mg/kg . At higher doses (15 and 30 mg/kg), it has been shown to decrease stress-induced reinstatement of cocaine or heroin self-administration in cocaine- and heroin-trained rats .
Metabolic Pathways
The specific metabolic pathways that this compound Hydrochloride is involved in are not well characterized. Given its role as a CRF1 receptor antagonist, it is likely to be involved in the regulation of the HPA axis and associated metabolic processes .
Subcellular Localization
The subcellular localization of this compound Hydrochloride is not well characterized. Given its role as a CRF1 receptor antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .
Méthodes De Préparation
The synthesis of CP 154526 involves several steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: Various substituents, such as butyl, ethyl, and trimethylphenyl groups, are introduced through a series of substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
CP 154526 undergoes several types of chemical reactions, including:
Substitution Reactions: The introduction of various substituents during its synthesis involves nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are not extensively documented, these types of reactions are common in the modification of similar compounds.
Major Products: The major products formed from these reactions include the final this compound compound with its characteristic substituents.
Comparaison Avec Des Composés Similaires
CP 154526 is often compared with other CRH1 receptor antagonists, such as antalarmin and pexacerfont. While all these compounds share the ability to block CRH1 receptors, this compound is unique in its high selectivity and potency. Some similar compounds include:
Antalarmin: Another CRH1 receptor antagonist with similar applications in stress-related disorders.
Pexacerfont: A CRH1 receptor antagonist investigated for its potential in treating anxiety and depression.
SSR149415: A V1b antagonist that has been compared with this compound in rodent models of anxiety and depression.
This compound stands out due to its high selectivity for the CRH1 receptor and its extensive use in preclinical research.
Propriétés
IUPAC Name |
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLBNCJWNENFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018042 | |
| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
257639-98-8 | |
| Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)






